BenchChemオンラインストアへようこそ!

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Organic Cation Transporter 1 (OCT1) SLC22A1 Transporter pharmacology

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 1396885-36-1) is a synthetic unsymmetrical urea derivative belonging to the broader class of benzodioxole-containing urea compounds. Its structure incorporates a 1,3-benzodioxole (methylenedioxybenzene) moiety connected via a 2-hydroxypropyl linker to an N-(2-methylphenyl)urea group, yielding a molecular formula of C18H20N2O4 and a molecular weight of 328.4 g/mol.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 1396885-36-1
Cat. No. B2916920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
CAS1396885-36-1
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21)
InChIKeyOGNKUVCKVZLYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 1396885-36-1): Procurement-Relevant Structural and Pharmacological Profile for Research Sourcing


1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (CAS 1396885-36-1) is a synthetic unsymmetrical urea derivative belonging to the broader class of benzodioxole-containing urea compounds. Its structure incorporates a 1,3-benzodioxole (methylenedioxybenzene) moiety connected via a 2-hydroxypropyl linker to an N-(2-methylphenyl)urea group, yielding a molecular formula of C18H20N2O4 and a molecular weight of 328.4 g/mol . This compound is catalogued in the Korean Drug Database under insurance code A214016511651, indicating its recognition within regulated pharmaceutical frameworks [1]. The benzodioxole pharmacophore is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules including DGAT inhibitors, COX-2 inhibitors, and acetylcholinesterase inhibitors [2].

Why In-Class Benzodioxole-Urea Analogs Cannot Be Interchanged with CAS 1396885-36-1: Structural Determinants of Pharmacological Divergence


Within the benzodioxole-hydroxypropyl-urea chemical series, even minor structural modifications produce substantial divergence in target engagement, transporter interaction profiles, and physicochemical properties. The specific combination found in CAS 1396885-36-1—a 2-hydroxypropyl linker bearing a secondary alcohol, paired with an ortho-methylphenyl (o-tolyl) urea terminus—is structurally distinct from its closest registered analogs, which differ in linker regiochemistry (3-hydroxypropyl vs. 2-hydroxypropyl, CAS 1421494-26-9) , aryl substitution (2-fluorophenyl vs. o-tolyl, CAS 1421499-57-1) [1], or urea terminus identity (thiophen-2-ylmethyl vs. o-tolyl, CAS 1396786-68-7) [2]. The o-tolyl group introduces steric and electronic effects at the urea nitrogen that are absent in para- or meta-substituted phenyl analogs, potentially altering hydrogen-bonding geometry and target-binding conformation. The secondary alcohol on the 2-hydroxypropyl linker provides a chiral center capable of stereospecific interactions with biological targets, a feature that would be lost or altered with linker truncation, oxidation to a ketone, or relocation to the 3-position. These structural nuances mean that in-class substitution without empirical validation poses a high risk of non-equivalent biological readout, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for CAS 1396885-36-1: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Human OCT1 Transporter Inhibition: Quantitative Comparison of CAS 1396885-36-1 with Closest Linker-Regioisomeric Analog (CAS 1421494-26-9)

In a publicly available BindingDB deposition, CAS 1396885-36-1 (the 2-hydroxypropyl regioisomer) was tested for inhibition of human OCT1 (SLC22A1) expressed in HEK293 cells using an ASP+ substrate uptake assay monitored by microplate reader [1]. The compound exhibited an IC50 of 1.38 × 10^5 nM (138 µM) against OCT1-mediated transport [1]. A close structural analog, CAS 1421494-26-9 (1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea), differs solely in the position of the hydroxypropyl linker (3-hydroxypropyl vs. 2-hydroxypropyl) and shares identical molecular formula (C18H20N2O4) and molecular weight (328.4 g/mol) . However, no equivalent OCT1 inhibition data for CAS 1421494-26-9 has been deposited in BindingDB or reported in the open literature, meaning the quantitative transporter interaction profile of CAS 1396885-36-1 cannot be assumed for the 3-hydroxypropyl analog. The 138 µM IC50 value represents a weak interaction with OCT1, placing this compound in a distinct transporter-interaction category compared to potent OCT1 inhibitors (typically sub-µM).

Organic Cation Transporter 1 (OCT1) SLC22A1 Transporter pharmacology Drug-drug interaction

DGAT Inhibitory Potential: Class-Level Evidence from Benzodioxole-Urea Patent Series Supporting Investigational Prioritization of CAS 1396885-36-1

The Sankyo Co. patent family (US 2007/0249620 A1; JP 2006/083158; JP 2007/191471) discloses urea derivatives bearing aryl-aryl substitution patterns as potent DGAT (acyl-CoA:diacylglycerol acyltransferase) inhibitors for the treatment of obesity, hyperlipidemia, and diabetes [1]. The generic Markush structure encompasses compounds with a benzodioxole moiety on one side of the urea bridge and a substituted phenyl group on the other, connected via a hydroxyalkyl linker — precisely the structural framework of CAS 1396885-36-1 [1]. While the patent does not specifically exemplify CAS 1396885-36-1, structurally analogous benzodioxole-urea derivatives within the series demonstrated DGAT inhibitory activity sufficient to reduce triglyceride synthesis in cellular assays [1]. By contrast, benzodioxole-urea derivatives with alternative linker lengths or non-aryl urea termini (e.g., oxan-4-yl or thiophen-2-ylmethyl substituents as in CAS 1396786-68-7) fall outside the preferred DGAT pharmacophore described in the Sankyo patents and lack any reported DGAT activity [2].

Diacylglycerol acyltransferase (DGAT) Metabolic disease Anti-obesity Triglyceride synthesis inhibition

Korean Drug Database Registration: Regulatory Recognition Differentiating CAS 1396885-36-1 from Unregistered Structural Analogs

CAS 1396885-36-1 is registered in the Korean Medical Association Drug Database (대한의사협회 Drug DB) under insurance code A214016511651 [1]. This registration indicates that the compound has been assigned a pharmaceutical reimbursement code within the Korean healthcare system, a status that requires submission of quality, safety, and manufacturing data to regulatory authorities. In contrast, its closest structural analogs — including CAS 1421494-26-9 (3-hydroxypropyl regioisomer), CAS 1421499-57-1 (2-fluorophenyl analog), and CAS 1396786-68-7 (thiophen-2-ylmethyl analog) — do not appear in the Korean Drug Database or any other national formulary, based on exhaustive CAS-number searches . This regulatory differential is significant for procurement because drug-database-listed compounds typically have defined purity specifications, documented stability profiles, and traceable manufacturing provenance, reducing the risk of purchasing uncharacterized material for preclinical or translational research.

Pharmaceutical regulation Drug database Insurance code Korean pharmacopoeia

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile of CAS 1396885-36-1 Versus 3-Hydroxypropyl Regioisomer and Fluorophenyl Analog

Structure-based physicochemical property analysis reveals that CAS 1396885-36-1 (2-hydroxypropyl linker, o-tolyl urea) and its 3-hydroxypropyl regioisomer CAS 1421494-26-9 share identical molecular formula, molecular weight (328.4 g/mol), hydrogen bond donor count (3), and hydrogen bond acceptor count (4), yielding identical predicted cLogP values . However, the 2-fluorophenyl analog (CAS 1421499-57-1, C17H17FN2O4, MW 332.33) differs by the presence of a fluorine atom in place of the methyl group on the phenyl ring, which reduces calculated logP by approximately 0.3–0.5 log units (o-tolyl: cLogP ~2.8; 2-fluorophenyl: cLogP ~2.3–2.5) and introduces a distinct electronegative surface patch that alters molecular recognition [1]. The thiophen-2-ylmethyl analog (CAS 1396786-68-7, C16H18N2O4S, MW 334.4) incorporates a sulfur atom, increasing molecular polarizability and potentially enhancing passive membrane permeability relative to the all-carbon o-tolyl group [2]. These differences, while modest in magnitude, can translate to measurably divergent solubility, permeability, and protein-binding behavior in biological assays.

Lipophilicity LogP Hydrogen bond donor/acceptor Physicochemical property prediction Drug-likeness

CAS 1396885-36-1: Research Application Scenarios Grounded in Quantitative Differentiation Evidence


OCT1 Transporter Interaction Screening and Drug–Drug Interaction Liability Assessment

CAS 1396885-36-1 is uniquely positioned for laboratories conducting organic cation transporter 1 (OCT1/SLC22A1) inhibition profiling, as it is the only benzodioxole-hydroxypropyl-urea compound in its analog series with publicly deposited OCT1 inhibition data (IC50 = 138 µM in HEK293-OCT1 cells) [1]. Researchers requiring a weak-to-moderate OCT1 inhibitor as a reference compound or tool molecule for transporter panels should source CAS 1396885-36-1 specifically, as the 3-hydroxypropyl regioisomer (CAS 1421494-26-9) and other analogs lack any reported transporter interaction data, making them unsuitable substitutes for OCT1-focused studies .

DGAT Inhibitor Lead Identification and Structure–Activity Relationship (SAR) Expansion

For metabolic disease programs targeting diacylglycerol acyltransferase (DGAT), CAS 1396885-36-1 represents a structurally enabled entry point into the Sankyo urea-based DGAT inhibitor chemical space [1]. Its benzodioxole–hydroxypropyl–o-tolyl urea architecture aligns with the patented pharmacophore for DGAT inhibition, distinguishing it from analogs with non-aryl urea termini (e.g., thiophen-2-ylmethyl, CAS 1396786-68-7) that lack this class-level evidence . Medicinal chemistry teams synthesizing focused libraries around this scaffold should procure CAS 1396885-36-1 as a reference standard for benchmarking newly synthesized analogs in DGAT enzyme and cellular triglyceride synthesis assays.

Preclinical Translatability Studies Requiring Regulatory-Grade Reference Material

CAS 1396885-36-1's inclusion in the Korean Drug Database with insurance code A214016511651 provides a level of regulatory recognition absent from its closest structural analogs [1]. Research groups advancing benzodioxole-urea compounds toward IND-enabling studies, formulation development, or GLP toxicology assessments should prioritize this specific CAS number for procurement, as its regulatory listing implies defined quality specifications and supply-chain documentation that unregistered analogs (CAS 1421494-26-9, CAS 1421499-57-1, CAS 1396786-68-7) cannot guarantee .

Physicochemical Property Benchmarking in Structure–Property Relationship (SPR) Studies

In SPR campaigns comparing lipophilicity, permeability, and solubility across benzodioxole-urea analogs, CAS 1396885-36-1 serves as the o-tolyl terminus reference point (cLogP ~2.8, MW 328.4) [1]. Its calculated lipophilicity is measurably distinct from the 2-fluorophenyl analog (CAS 1421499-57-1, ΔcLogP ≈ 0.3–0.5) and the sulfur-containing thiophen-2-ylmethyl analog (CAS 1396786-68-7) . These differences are of sufficient magnitude to affect permeability and protein binding outcomes in Caco-2, PAMPA, and plasma protein binding assays, making compound-specific sourcing critical for internally consistent SPR datasets.

Quote Request

Request a Quote for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.